(2R)-2-Methylpyrrolidin-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R)-2-Methylpyrrolidin-1-amine: is a chiral amine with a pyrrolidine ring structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and organic synthesis. Its unique stereochemistry makes it a valuable building block for the synthesis of enantiomerically pure compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Reductive Amination: One common method for synthesizing (2R)-2-Methylpyrrolidin-1-amine involves the reductive amination of 2-methylpyrrolidine with an appropriate amine source under hydrogenation conditions. Catalysts such as palladium on carbon (Pd/C) are often used in this process.
Chiral Resolution: Another approach is the resolution of racemic 2-methylpyrrolidin-1-amine using chiral acids or bases to separate the enantiomers.
Industrial Production Methods: Industrial production typically involves large-scale reductive amination processes, utilizing continuous flow reactors to ensure high yield and purity. The use of chiral catalysts can enhance the enantiomeric excess of the desired (2R)-enantiomer.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (2R)-2-Methylpyrrolidin-1-amine can undergo oxidation reactions to form corresponding imines or oximes.
Reduction: It can be reduced to form various substituted amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Hydrogen gas (H2) in the presence of a metal catalyst like Pd/C.
Substitution: Alkyl halides or sulfonates under basic conditions.
Major Products:
Oxidation: Imines, oximes.
Reduction: Substituted amines.
Substitution: Various alkylated or acylated derivatives.
Scientific Research Applications
Chemistry:
Asymmetric Synthesis: (2R)-2-Methylpyrrolidin-1-amine is used as a chiral auxiliary in asymmetric synthesis to produce enantiomerically pure compounds.
Biology:
Enzyme Inhibition:
Medicine:
Pharmaceuticals: The compound is a key intermediate in the synthesis of various pharmaceuticals, particularly those requiring chiral purity.
Industry:
Catalysis: It is used in the development of chiral catalysts for industrial chemical processes.
Mechanism of Action
The mechanism by which (2R)-2-Methylpyrrolidin-1-amine exerts its effects is primarily through its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces, leading to changes in the conformation and function of the target molecules.
Comparison with Similar Compounds
(2S)-2-Methylpyrrolidin-1-amine: The enantiomer of (2R)-2-Methylpyrrolidin-1-amine, with different stereochemistry.
Pyrrolidine: The parent compound without the methyl substitution.
N-Methylpyrrolidine: A similar compound with a methyl group on the nitrogen atom.
Uniqueness:
Chirality: The (2R)-configuration imparts unique stereochemical properties, making it valuable for enantioselective synthesis.
Reactivity: The presence of the methyl group at the 2-position influences the compound’s reactivity and interaction with other molecules.
By understanding the properties and applications of this compound, researchers can leverage its unique characteristics for various scientific and industrial purposes.
Properties
IUPAC Name |
(2R)-2-methylpyrrolidin-1-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2/c1-5-3-2-4-7(5)6/h5H,2-4,6H2,1H3/t5-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFLSUQGAZBASBN-RXMQYKEDSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN1N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CCCN1N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
100.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.